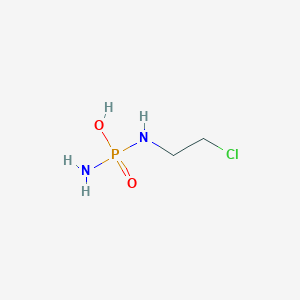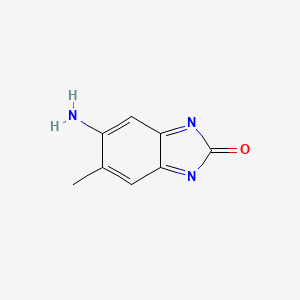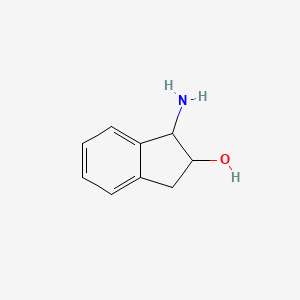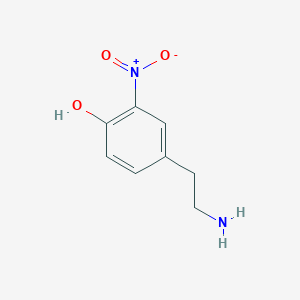
3-硝基酪胺
描述
Synthesis Analysis
The synthesis of 3-nitrotyramine involves chemical reactions that introduce a nitro group into tyramine. A notable pathway includes the reaction of nitrite with hypochlorous acid, forming reactive intermediate species capable of nitrating phenolic substrates, including tyrosine, to form 3-nitrotyrosine, which is closely related to 3-nitrotyramine. This reaction highlights the formation of nitrating species under physiological conditions and suggests additional mechanisms for tyrosine nitration independent of peroxynitrite (Eiserich et al., 1996).
Molecular Structure Analysis
The molecular structure of 3-nitrotyramine is characterized by the presence of a nitro group attached to the aromatic ring of tyramine, which significantly influences its chemical behavior and reactivity. The electronic effects of the nitro group affect the compound's molecular interactions and stability. While specific studies on 3-nitrotyramine's molecular structure are not directly mentioned, the structural analysis can be inferred from related nitro compounds and their interactions (Wang et al., 2006).
Chemical Reactions and Properties
3-Nitrotyramine participates in various chemical reactions, highlighting its reactivity and potential for forming diverse chemical structures. Its nitro group makes it a candidate for further chemical modifications and reactions, such as reduction to amino derivatives or participation in coupling reactions. These reactions are crucial for synthesizing more complex molecules or for studying the mechanisms of nitrosative stress in biological systems.
Physical Properties Analysis
The physical properties of 3-nitrotyramine, such as solubility, melting point, and stability, are essential for its application in experimental setups. These properties influence how 3-nitrotyramine can be manipulated in the laboratory and its suitability for various research applications. While specific details on these properties are not provided in the available literature, they can be deduced from the general behavior of nitroaromatic compounds.
Chemical Properties Analysis
3-Nitrotyramine's chemical properties, including its reactivity towards various reagents, stability under different conditions, and its ability to undergo specific transformations, are central to its scientific interest. The presence of the nitro group on the aromatic ring makes it a reactive molecule capable of participating in nitration reactions, serving as a marker for nitrosative stress, and potentially undergoing further chemical transformations (Hensley et al., 2000).
科学研究应用
神经退行性疾病研究
3-硝基酪胺: 是3-硝基酪氨酸的代谢产物,而3-硝基酪氨酸是与帕金森病等神经退行性疾病相关的硝化氧化剂的生物标志物。 研究表明,3-硝基酪胺可以诱导多巴胺能细胞凋亡,而多巴胺能细胞是帕金森病中受影响的神经元类型 。 这种应用对于理解神经元死亡的机制至关重要,并可能导致潜在的治疗策略。
微生物生物降解
在环境生物技术领域,3-硝基酪胺作为微生物降解的底物。 一些细菌已经适应了利用硝基芳香族化合物,包括3-硝基酪胺,通过采用氧化和还原途径。 此过程最终将这些化合物分解成更简单的无毒形式,如CO2和H2O,突出了其在生物修复工作中的重要性 .
分析化学
3-硝基酪胺: 可用于分析化学研究酶活性。 例如,酪胺氧化酶活性可以通过测量酪胺转化为3-硝基酪胺,然后进一步转化为4-羟基苯甲醛来量化。 这种应用对于理解酶促途径和反应非常重要 .
微管蛋白修饰研究
在细胞生物学中,3-硝基酪胺已被发现能掺入α-微管蛋白的C端。 这种修饰可以诱导细胞中微管结构的重组,这对于研究翻译后修饰对细胞结构的影响是一个有价值的模型 .
多巴胺神经毒性研究
3-硝基酪胺在多巴胺能细胞中的代谢导致细胞内多巴胺水平下降。 这种特性用于研究化合物对多巴胺生成细胞的神经毒性作用,这与精神分裂症和抑郁症等疾病的研究相关 .
神经保护剂的开发
鉴于其在诱导多巴胺能神经元凋亡中的作用,3-硝基酪胺也正在被研究用于开发神经保护剂。 通过了解3-硝基酪胺如何影响神经元活力,研究人员可以设计出抑制剂,这些抑制剂可能保护神经元免于死亡,为治疗神经退行性疾病带来希望 .
作用机制
Target of Action
3-Nitrotyramine primarily targets the aromatic amino acid decarboxylase and monoamine oxidase in dopaminergic cells . These enzymes play a crucial role in the metabolism of 3-Nitrotyramine .
Mode of Action
3-Nitrotyramine interacts with its targets, the aromatic amino acid decarboxylase and monoamine oxidase, through a process of metabolism . This interaction results in the formation of neurotoxic compounds .
Biochemical Pathways
The metabolism of 3-Nitrotyramine involves an initial oxidation to 4-hydroxy-3-nitrophenylacetaldehyde , which is further oxidized to 4-hydroxy-3-nitrophenylacetate . This process is carried out by the concerted action of the aromatic amino acid decarboxylase and monoamine oxidase . The biodegradation pathway of 3-Nitrotyramine is initiated by organisms such as Escherichia coli, Variovorax paradoxus JS171, and Burkholderia sp. strain JS165 .
Pharmacokinetics
It is known that 3-nitrotyramine exhibits neurotoxicity when injected into rat dopaminergic cells . This suggests that the compound can cross the blood-brain barrier and interact with neuronal cells. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Nitrotyramine.
Result of Action
The action of 3-Nitrotyramine results in neurotoxic effects, particularly in dopaminergic cells . This neurotoxicity has been linked to the metabolism of 3-Nitrotyramine via the concerted action of the aromatic amino acid decarboxylase and monoamine oxidase .
Action Environment
The action of 3-Nitrotyramine can be influenced by environmental factors. For instance, the presence of certain bacteria, such as Escherichia coli, can utilize 3-Nitrotyramine as a nitrogen source . Additionally, the neurotoxic effects of 3-Nitrotyramine may vary depending on the specific environment of the neuronal cells
安全和危害
属性
IUPAC Name |
4-(2-aminoethyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCYCHQMRZWPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596867 | |
| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49607-15-0 | |
| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of 3-nitrotyramine in Escherichia coli?
A: Research indicates that Escherichia coli can utilize 3-nitrotyramine as a nitrogen source for growth. [] The proposed metabolic pathway involves the oxidation of 3-nitrotyramine to 4-hydroxy-3-nitrophenylacetate. [] This process is facilitated by enzymes encoded by the tynA and feaB genes, which are part of the phenylethylamine (PEA) catabolic pathway. []
Q2: Does 3-nitrotyramine exhibit any tumor-promoting activity?
A: Studies using a two-stage skin carcinogenesis protocol in CD-1 mice have shown that 3-nitrotyramine derivative, N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA), exhibits tumor-promoting activity when topically applied to mice previously initiated with benzo(a)pyrene. [] While the mechanism is not fully elucidated, evidence suggests that NO-NTA may induce tumor promotion through oxidative stress, as evidenced by increased hydrogen peroxide production and myeloperoxidase (MPO) induction in mouse skin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)
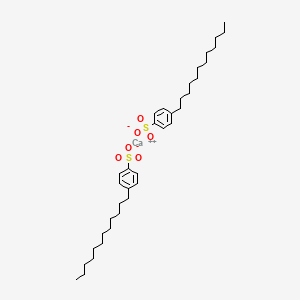

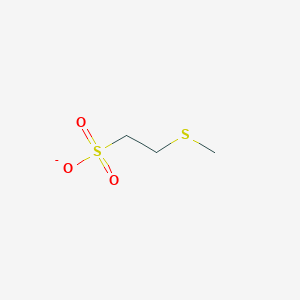
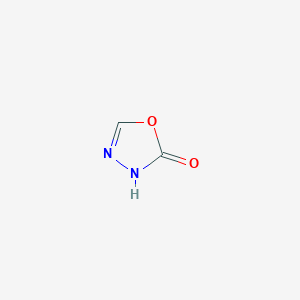
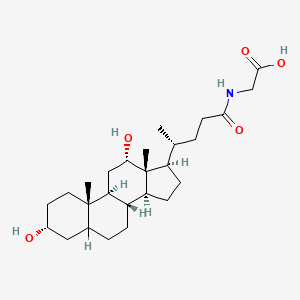
![5-[(E)-6-cyclohexylhex-3-enyl]-1H-imidazole](/img/structure/B1258329.png)
